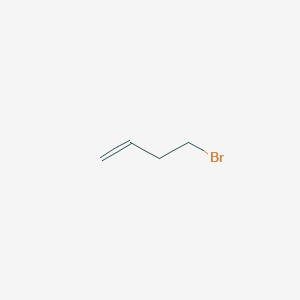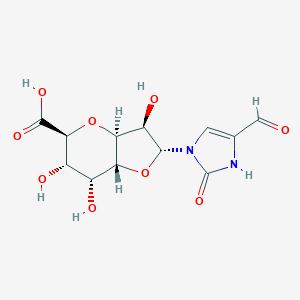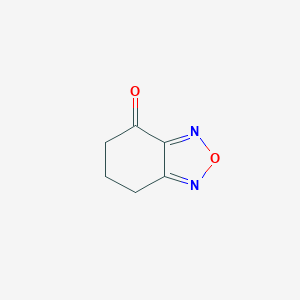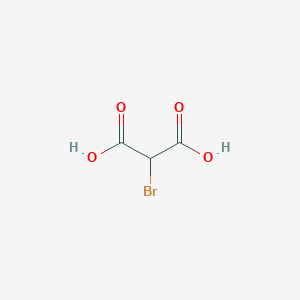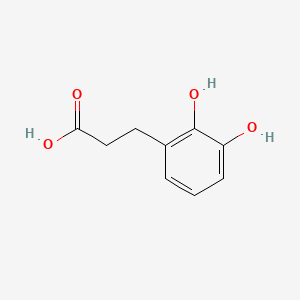
3-(2,3-Dihydroxyphenyl)propanoic acid
Overview
Description
3-(2,3-Dihydroxyphenyl)propanoic acid is a monocarboxylic acid that is derived from propionic acid, carrying a 2,3-dihydroxyphenyl substituent at the third carbon. It has a molecular formula of C9H10O4 and a molecular weight of 182.17 g/mol .
Mechanism of Action
Target of Action
3-(2,3-Dihydroxyphenyl)propanoic acid is a microbial metabolite of quinoline . It is a potent and competitive tyrosinase inhibitor . Tyrosinase is a key enzyme in the production of melanin, a pigment that gives color to our skin, hair, and eyes.
Mode of Action
This compound inhibits the action of tyrosinase by competing with L-Tyrosine and DL-DOPA, two substrates of the enzyme . This results in a decrease in the production of melanin.
Biochemical Pathways
The compound is involved in the metabolism of aromatic acids. In E. coli K-12, it is converted from 3-phenylpropionic and 3-(3-hydroxyphenyl)propionic acids into this compound . After the benzene nucleus undergoes meta-fission, succinate, pyruvate, and acetaldehyde are produced .
Pharmacokinetics
Its properties such as density (14±01 g/cm3), boiling point (3998±270 °C at 760 mmHg), and melting point (118-122 °C) can influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability might be affected by temperature, given its specific melting and boiling points . Furthermore, its efficacy could be influenced by the pH of the environment, as it is a Bronsted acid . The compound’s action might also be affected by the presence of other metabolites or enzymes in the environment.
Biochemical Analysis
Biochemical Properties
3-(2,3-Dihydroxyphenyl)propanoic acid plays a significant role in biochemical reactions. It acts as a Bronsted acid, capable of donating a hydron to an acceptor (Bronsted base). This compound interacts with various enzymes and proteins, including those involved in the metabolism of quinoline. It is known to be a metabolite, which means it is an intermediate or product resulting from metabolism . The interactions of this compound with these biomolecules are crucial for its role in metabolic pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to regulate insulin resistance, lipid metabolism, and oxidative stress response in high-fat diet mice . These effects highlight the compound’s potential in modulating cellular activities and maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis, with an IC50 of 3.02 μM . This inhibition can affect various biological processes, including pigmentation and oxidative stress response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can be metabolized by gut bacteria, producing metabolites that inhibit ileal motility . These temporal changes are crucial for understanding the compound’s behavior in biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as regulating insulin resistance and lipid metabolism. At higher doses, it could potentially cause toxic or adverse effects. For instance, studies have shown that it can inhibit tyrosinase activity at specific concentrations . Understanding these dosage effects is essential for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can undergo dehydroxylation to yield hydroxyphenyl-γ-valerolactones, which are further metabolized by the intestinal microbiota . These metabolic pathways are crucial for the compound’s role in modulating metabolic flux and metabolite levels in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments. For example, it has been shown to be actively produced by gut microbiota and detected in fecal samples of Parkinson’s disease patients on levodopa medication . This indicates its significant role in gut microbiome interactions and distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2,3-Dihydroxyphenyl)propanoic acid can be synthesized through various methods. One common synthetic route involves the nitration of phenylpropanoic acid to form 3-nitrophenylpropanoic acid, which is then reduced to 3-aminophenylpropanoic acid. This intermediate is further reacted with sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve microbial fermentation processes. Specific strains of bacteria, such as Escherichia coli, can metabolize aromatic acids to produce this compound .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated phenylpropanoic acids.
Scientific Research Applications
3-(2,3-Dihydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dihydroxyphenyl)propanoic acid: This compound is a 3,4-dihydroxyphenylalanine (DOPA) analog and is used as a building block for heterocyclic compounds.
3-(3,4-Dihydroxyphenyl)propanoic acid:
3-(4-Hydroxyphenyl)propanoic acid: This compound is used in the study of microbial metabolism and as a standard in various assays.
Uniqueness
3-(2,3-Dihydroxyphenyl)propanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in microbial metabolism make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-(2,3-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-3,10,13H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDSXQJWBGMRLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958342 | |
| Record name | 3-(2,3-Dihydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3714-73-6 | |
| Record name | 2,3-Dihydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3714-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxyphenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003714736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,3-Dihydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIHYDROXYPHENYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUH669YNEK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazino[2,3-f][4,7]phenanthroline](/img/structure/B139200.png)


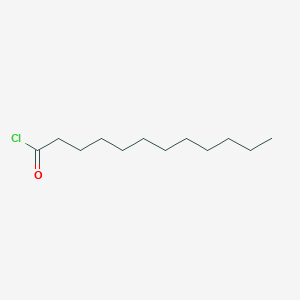
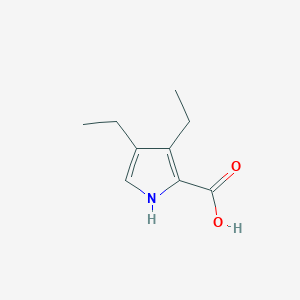
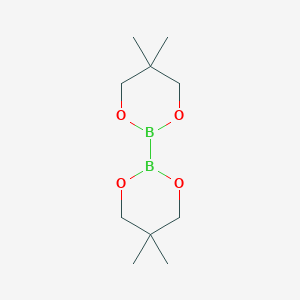
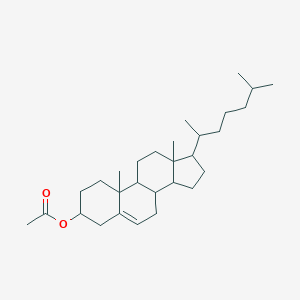

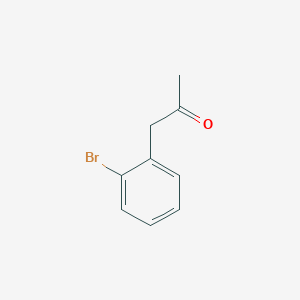
![1,4-Diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B139219.png)
